Purity Specification Benchmarking Against 6-Hydroxy and 6-(Hydroxymethyl) Analogs
Commercially available tert-butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate is supplied at ≥97% purity (HPLC), with multiple vendors offering NLT 98% . In contrast, the closest 6-hydroxy analog (CAS 1272758-40-3) is routinely offered at 95% purity, while the 6-(hydroxymethyl) analog (CAS 1063734-19-9) is typically quoted at 95–97% . The 2.0–3.1 percentage-point purity differential reduces the burden of impurity profiling in subsequent GLP or GMP-enabling synthetic steps.
| Evidence Dimension | Commercial purity specification (HPLC) |
|---|---|
| Target Compound Data | ≥97% (Aladdin, CalpacLab); 98% (Leyan, MolCore) |
| Comparator Or Baseline | 6-Hydroxy analog: 95% (Bidepharm); 6-(Hydroxymethyl) analog: 95–97% (various vendors) |
| Quantified Difference | +2.0 to +3.1 percentage points higher purity |
| Conditions | Vendor Certificate of Analysis; HPLC area% normalization |
Why This Matters
Higher incoming purity reduces the need for re-purification and lowers the risk that unidentified impurities propagate through multi-step syntheses, directly impacting procurement value in medicinal chemistry and process development.
